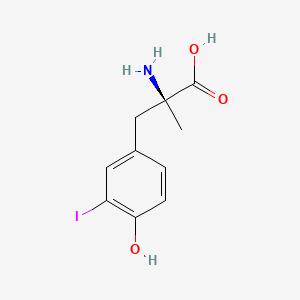
3-Iodo-alpha-methyl-l-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-alpha-methyl-l-tyrosine is a useful research compound. Its molecular formula is C10H12INO3 and its molecular weight is 321.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Tumor Imaging
- IMT has been extensively used for imaging brain tumors. Studies have shown that it exhibits high uptake in gliomas, making it a valuable tool for diagnosing and monitoring treatment responses in patients with cerebral gliomas .
- In non-small cell lung cancer (NSCLC), IMT SPECT has been utilized to evaluate tumor activity and assess treatment efficacy. Research indicates that IMT uptake correlates with tumor metabolic activity, providing insights into disease progression .
-
Renal Imaging
- IMT's renal accumulation properties have been investigated for potential applications in kidney imaging. It has been shown to accumulate significantly in renal tissues, which can aid in the diagnosis of renal pathologies . The mechanisms behind this accumulation are being studied to improve imaging techniques further.
-
Pharmacokinetics and Transport Mechanisms
- The uptake of IMT is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors compared to normal tissues. This specificity enhances its utility as a tumor imaging agent .
- Studies have explored the pharmacokinetics of IMT, demonstrating that co-administration of organic anion transport inhibitors can optimize its imaging properties by reducing renal excretion and enhancing tumor-to-background ratios .
Case Studies and Clinical Trials
- A study involving 44 patients with histologically confirmed NSCLC utilized IMT SPECT to monitor treatment responses. The findings indicated that changes in IMT uptake correlated with tumor response to therapy, suggesting its potential as a biomarker for treatment efficacy .
- Another clinical trial focused on patients with gliomas showed that IMT SPECT could differentiate between tumor recurrence and post-treatment changes, highlighting its diagnostic value .
Data Summary
Eigenschaften
CAS-Nummer |
4298-17-3 |
|---|---|
Molekularformel |
C10H12INO3 |
Molekulargewicht |
321.11 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
KPOIUSXAPUHQNA-JTQLQIEISA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
Isomerische SMILES |
C[C@](CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
Key on ui other cas no. |
779-96-4 |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















